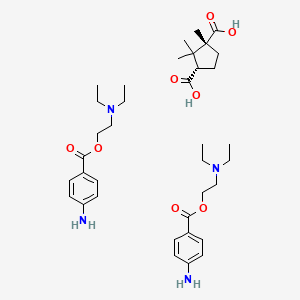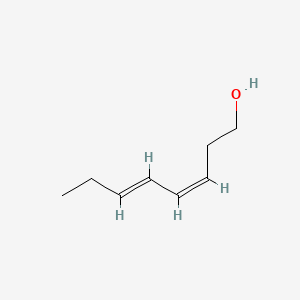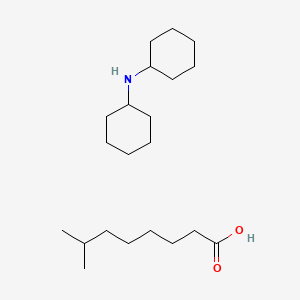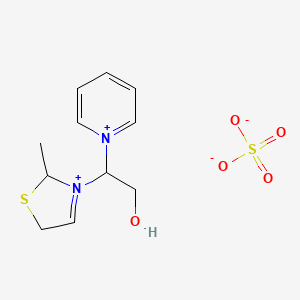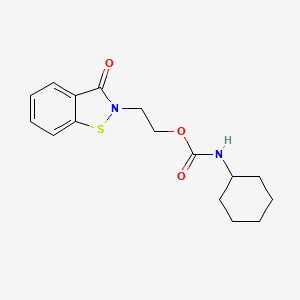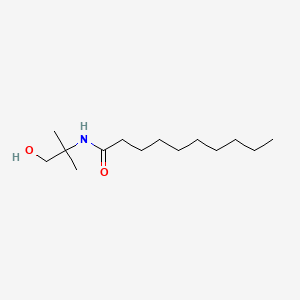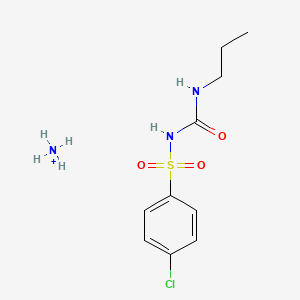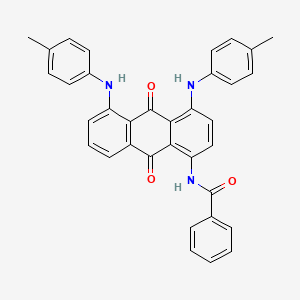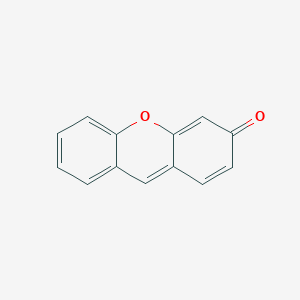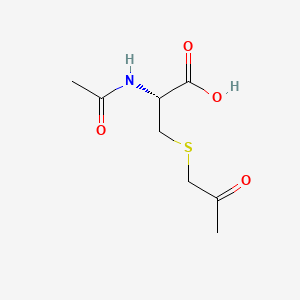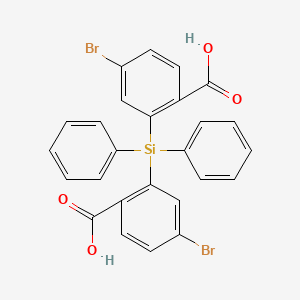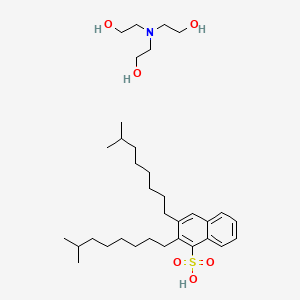
Einecs 278-316-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 278-316-5, también conocido por su número CAS 75800-63-4, es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 .
Métodos De Preparación
Los métodos de preparación para Einecs 278-316-5 implican diversas rutas de síntesis y condiciones de reacción. Los métodos de producción industrial normalmente incluyen:
Síntesis Química: Esto implica la reacción de precursores químicos específicos en condiciones controladas para producir el compuesto deseado.
Procesos de Purificación: Después de la síntesis, el compuesto se somete a purificación para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Einecs 278-316-5 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen oxígeno, ozono y peróxido de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen gas hidrógeno, borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos, ácidos y bases.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Einecs 278-316-5 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: El compuesto se utiliza en estudios biológicos para comprender sus efectos en diferentes sistemas biológicos.
Industria: This compound se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de Einecs 278-316-5 implica su interacción con objetivos moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a estos objetivos y modulando su actividad. Esto puede provocar diversos efectos biológicos y químicos, dependiendo de los objetivos y vías específicos implicados .
Comparación Con Compuestos Similares
Einecs 278-316-5 se puede comparar con otros compuestos similares para destacar su singularidad. Algunos compuestos similares incluyen:
Einecs 278-621-3: Este compuesto tiene una estructura molecular y propiedades diferentes en comparación con this compound.
Einecs 278-380-4: Este compuesto también tiene propiedades químicas y biológicas distintas.
Einecs 279-109-2: Otro compuesto similar con características únicas.
Propiedades
Número CAS |
75800-63-4 |
|---|---|
Fórmula molecular |
C28H44O3S.C6H15NO3 C34H59NO6S |
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C6H15NO3/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);8-10H,1-6H2 |
Clave InChI |
MHFOJXZGRJCEQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


